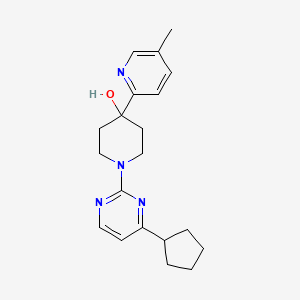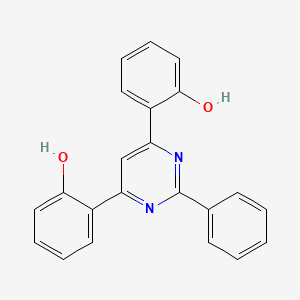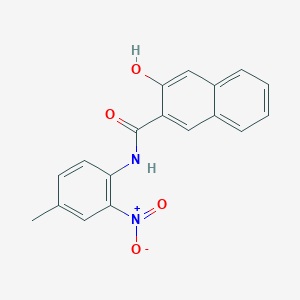
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s as part of a research program aimed at developing new analgesics, but its unique pharmacological properties soon caught the attention of researchers interested in the endocannabinoid system and its role in various physiological processes.
作用机制
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, but are particularly abundant in the brain and immune system. When 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol binds to these receptors, it can modulate various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has a number of biochemical and physiological effects that have been studied in detail. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA, and to inhibit the release of pro-inflammatory cytokines. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
实验室实验的优点和局限性
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in preclinical models, and its pharmacological properties are well understood. It is also relatively stable and easy to work with, which makes it a popular choice for researchers interested in studying the endocannabinoid system.
However, there are also some limitations to working with 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids, and its potency and efficacy may vary depending on the experimental conditions. Additionally, it is a controlled substance in many jurisdictions, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and related compounds. One area of interest is the development of novel analogs that can selectively target the CB1 or CB2 receptors, which may have therapeutic benefits without the psychoactive effects associated with traditional cannabinoids. Another area of interest is the use of 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol as a tool for studying the endocannabinoid system and its role in various physiological processes. Finally, there is growing interest in the potential of 1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and related compounds as therapeutics for a range of conditions, including pain, neurodegenerative diseases, and cancer.
合成方法
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is typically synthesized using a multi-step process that involves the reaction of various chemical precursors under controlled conditions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.
科学研究应用
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential therapeutic applications, particularly in the areas of pain management, neuroprotection, and cancer treatment. In preclinical studies, it has been shown to have potent analgesic effects, with a mechanism of action that is distinct from traditional opioid analgesics. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and to have anti-tumor effects in various cancer cell lines.
属性
IUPAC Name |
1-(4-cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-6-7-18(22-14-15)20(25)9-12-24(13-10-20)19-21-11-8-17(23-19)16-4-2-3-5-16/h6-8,11,14,16,25H,2-5,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQWFRDROURLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=CC(=N3)C4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)

![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)

![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)

![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)
![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)
![3-{2-[(2-hydroxyethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5292553.png)